molecular formula C13H17NO4 B11955736 N-Acetyl-O-methyl-L-tyrosine methyl ester

N-Acetyl-O-methyl-L-tyrosine methyl ester

Cat. No.: B11955736
M. Wt: 251.28 g/mol
InChI Key: HCLXPKBWRUCQAF-UHFFFAOYSA-N
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Description

N-Acetyl-O-methyl-L-tyrosine methyl ester is a derivative of the amino acid tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen atom, a methyl group attached to the oxygen atom of the phenolic hydroxyl group, and a methyl ester group attached to the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-O-methyl-L-tyrosine methyl ester typically involves the acetylation of L-tyrosine followed by methylation and esterification. One efficient method described involves the conversion of N-acetyl-L-tyrosine methyl ester to the optically pure O-methyl derivative by reaction with diazomethane . The saponification of N-acetyl-L-tyrosine methyl ester is also a convenient route to N-acetyl-L-tyrosine, which can then be converted to the O-methyl derivative via the Williamson synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of automated reactors and optimized reaction conditions, would likely apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-O-methyl-L-tyrosine methyl ester can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl and methyl ester groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution of acetyl and ester groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.

Mechanism of Action

The mechanism of action of N-Acetyl-O-methyl-L-tyrosine methyl ester involves its conversion to L-tyrosine in the body. This conversion is facilitated by enzymatic hydrolysis of the acetyl and methyl ester groups. L-tyrosine is then utilized in various metabolic pathways, including the synthesis of neurotransmitters and hormones .

Biological Activity

N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMTME) is a derivative of the amino acid L-tyrosine, characterized by the addition of an acetyl group and a methoxy group. This structural modification enhances its solubility and biological activity compared to its parent compound, L-tyrosine. This article reviews the biological activities of NAMTME, focusing on its effects on protein interactions, enzyme activity, and potential therapeutic applications.

NAMTME has the chemical formula C₁₂H₁₅NO₄ and is known for its unique structural features that improve its solubility in biological systems. The presence of both acetyl and methoxy groups plays a crucial role in its enhanced biological properties compared to other tyrosine derivatives.

Property Value
Chemical FormulaC₁₂H₁₅NO₄
Molecular Weight239.25 g/mol
SolubilityHigh
Melting PointNot specified

1. Protein Interactions

NAMTME has been shown to interact with various proteins, influencing their activity and stability. Studies indicate that it can enhance the solubility of proteins, making it a valuable compound in biochemical research and therapeutic applications . The modification of L-tyrosine into NAMTME allows for improved binding to target proteins due to its increased hydrophilicity.

2. Enzyme Activity

Research indicates that NAMTME may act as an inhibitor or modulator of certain enzymes. For instance, it has been noted for its potential inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic regulation and diabetes . The structure-activity relationship suggests that the acetyl and methoxy groups are critical for this inhibitory action.

3. Radical Scavenging Activity

Like many tyrosine derivatives, NAMTME exhibits radical scavenging properties. This activity is attributed to the presence of phenolic structures that can neutralize free radicals, thereby contributing to antioxidant defenses in biological systems .

Study 1: Inhibition of PTP1B

A study investigated the inhibitory effects of various tyrosine derivatives on PTP1B activity. NAMTME was found to exhibit significant inhibition with an IC50 value comparable to other known inhibitors, indicating its potential as a therapeutic agent for managing metabolic disorders .

Study 2: Antioxidant Activity

In vitro assays demonstrated that NAMTME effectively scavenged free radicals, showing a dose-dependent response. The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where NAMTME outperformed several other tyrosine derivatives .

Research Findings Summary

The following table summarizes key findings related to the biological activities of NAMTME:

Activity Observation Reference
PTP1B InhibitionSignificant inhibition with IC50 comparable to known inhibitors
Antioxidant ActivityEffective radical scavenging in vitro
Protein Solubility EnhancementIncreased solubility compared to L-tyrosine

Properties

IUPAC Name

methyl 2-acetamido-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLXPKBWRUCQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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